molecular formula C20H18N6O2S B2460475 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797956-73-0

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2460475
CAS RN: 1797956-73-0
M. Wt: 406.46
InChI Key: MJFQDCFCKDCGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with intricate structures including triazole, thiophene, and oxadiazole units have been synthesized and characterized to understand their chemical properties and reactivity. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds by employing UV, IR, 1H and 13C NMR, and mass spectrometry, supported by density functional theory (DFT) calculations. Such studies help in understanding the equilibrium geometry, bonding features, and vibrational wave numbers of these compounds, which are crucial for their applications in medicinal chemistry and materials science (Shahana & Yardily, 2020).

Biological Activities and Drug-Likeness

The potential for pharmaceutical applications is evaluated through in silico analysis and in vitro studies. For example, Pandya et al. (2019) synthesized a library of compounds and assessed their antibacterial, antifungal, and antimycobacterial activities. The compounds demonstrated good to moderate activity, indicating their potential as antimicrobial agents. The in-silico analysis also revealed excellent drug-likeness properties, suggesting their suitability for further development as therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).

Enzyme Inhibitory Activity and Molecular Docking

The evaluation of enzyme inhibitory activities is crucial for the development of new drugs. Cetin et al. (2021) designed and evaluated derivatives for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Some compounds showed significant inhibitory activities, supported by molecular docking studies that revealed significant interactions at the enzyme active sites (Cetin, Türkan, Bursal, & Murahari, 2021).

Anticoronavirus and Antitumoral Activity

Exploring antiviral and antitumoral activities is another significant application. Jilloju et al. (2021) synthesized derivatives that showed promising in vitro anticoronavirus and antitumoral activities. The study highlighted the potential of structural variations to tune biological properties towards specific therapeutic applications (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their activity . This inhibition leads to an increase in the levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the inhibition of PDE4 can reduce inflammation by decreasing the release of pro-inflammatory cytokines .

Pharmacokinetics

It is known that the compound is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and therapeutic effect.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD) . In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies .

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-20(17-11-21-26(24-17)16-6-2-1-3-7-16)25-9-4-5-14(12-25)18-22-23-19(28-18)15-8-10-29-13-15/h1-3,6-8,10-11,13-14H,4-5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFQDCFCKDCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.